

What are the chemical properties of Boc-6-Fluoro-D-tryptophan?

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Compound of Interest

Compound Name: Boc-6-Fluoro-D-tryptophan

Cat. No.: B15130343

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An In-depth Technical Guide to the Chemical Properties of Boc-6-Fluoro-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-6-Fluoro-D-tryptophan is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS) and drug discovery. Its unique structure, incorporating a fluorine atom, a D-chiral center, and a Boc-protecting group, offers researchers precise control over peptide design. The fluorine substitution can enhance metabolic stability, binding affinity, and act as a probe for NMR studies. The D-configuration provides resistance to enzymatic degradation, prolonging the in-vivo half-life of peptides. This guide provides a comprehensive overview of its chemical properties, reactivity, and application in peptide synthesis.

Core Chemical Properties

The fundamental chemical and physical properties of **Boc-6-Fluoro-D-tryptophan** are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.



Property	Value	Reference(s)
CAS Number	320581-69-9	[1]
Molecular Formula	C16H19FN2O4	
Molecular Weight	322.34 g/mol	[1][2]
Appearance	White powder	[3]
Purity	Typically ≥95% by HPLC	[2]
Storage Conditions	0 - 8 °C	[2][3]

Structural Features and Reactivity

The chemical behavior of **Boc-6-Fluoro-D-tryptophan** is dictated by its three key structural components: the D-tryptophan core, the 6-fluoro substitution, and the N- α -Boc protecting group.

- D-Tryptophan Core: The D-enantiomer of tryptophan is not naturally incorporated into proteins in higher organisms, which makes peptides containing it resistant to proteolysis by common proteases. The indole side chain of tryptophan is susceptible to oxidation and side reactions, particularly under acidic conditions used during peptide synthesis[4][5][6].
- 6-Fluoro Substitution: The fluorine atom at the 6th position of the indole ring is a bioisostere of a hydrogen atom. Its high electronegativity can alter the electronic properties of the indole ring, potentially influencing non-covalent interactions like hydrogen bonding and π -stacking, which are critical for peptide-receptor binding[7].
- N-α-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function[7][8]. It prevents the amino group from participating in unwanted reactions during peptide coupling steps[7]. The Boc group is stable to most bases and nucleophiles but is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA)[4][8]. This cleavage generates a reactive tert-butyl cation, which can lead to side reactions with nucleophilic residues like tryptophan. Therefore, scavengers are often added during the deprotection step[4][5].



Experimental Protocols

While specific, validated protocols for **Boc-6-Fluoro-D-tryptophan** are proprietary to manufacturers, the following sections describe generalized, representative methodologies based on standard organic chemistry and peptide synthesis literature.

Representative Synthesis of N-α-Boc-6-Fluoro-D-tryptophan

The synthesis typically involves the protection of the α -amino group of 6-Fluoro-D-tryptophan using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Methodology:

- Dissolve 6-Fluoro-D-tryptophan (1 equivalent) in a 1:1 mixture of dioxane and water.
- Add 1 M sodium hydroxide (NaOH) solution (2.5 equivalents) to the mixture[9].
- Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture[9].
- Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, adjust the pH to ~2-3 using a cold, dilute acid (e.g., 1 M HCl or citric acid).
- Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),
 and filter.
- Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified.

Representative Purification Protocol

Purification can be achieved through recrystallization or column chromatography. A method adapted for a similar compound, Fmoc-Trp(Boc)-OH, involves anti-solvent precipitation[10].



Methodology:

- Dissolve the crude **Boc-6-Fluoro-D-tryptophan** product in a minimal amount of a suitable solvent in which it is soluble (e.g., Isopropyl Ether)[10].
- Stir the solution for 30 minutes.
- Transfer this solution to a flask containing a larger volume of an anti-solvent in which the product is insoluble (e.g., n-Heptane, ~7.5x the volume of the initial solvent)[10].
- Stir the resulting suspension for approximately 1 hour to induce precipitation.
- Collect the solid product by filtration and wash with the anti-solvent (n-Heptane).
- Dry the purified product under vacuum at a moderate temperature (e.g., 50°C) to a constant weight[10].

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-6-Fluoro-D-tryptophan is used as a monomer in Boc-chemistry SPPS. The following is a generalized workflow for a single coupling cycle.

Methodology:

- Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the Cterminal amino acid.
- Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 20-30 minutes[4][11]. Scavengers like triisopropylsilane (TIS) or water are often included to prevent side reactions.
- Washes: Wash the resin thoroughly with DCM and an alcohol like isopropyl alcohol (IPA) to remove TFA and byproducts[11].
- Neutralization: Neutralize the resulting TFA salt on the resin by washing with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM, to yield the free amine[4] [11].



- Washes: Wash the resin again with DCM to remove excess base.
- Amino Acid Coupling: Dissolve Boc-6-Fluoro-D-tryptophan (2-3 equivalents) and a
 coupling agent like N,N'-diisopropylcarbodiimide (DIC) or HBTU in a polar aprotic solvent
 (e.g., DMF or NMP). Add this activation mixture to the resin[11].
- Reaction: Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using
 a qualitative test like the Kaiser ninhydrin test[11].
- Washes: Wash the resin with DMF and DCM to remove unreacted reagents.
- The cycle of deprotection, neutralization, and coupling is repeated with the next desired amino acid until the peptide sequence is complete.

Visualizations

Logical Workflow for Boc-SPPS

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using a Boc-protected amino acid like **Boc-6-Fluoro-D-tryptophan**.



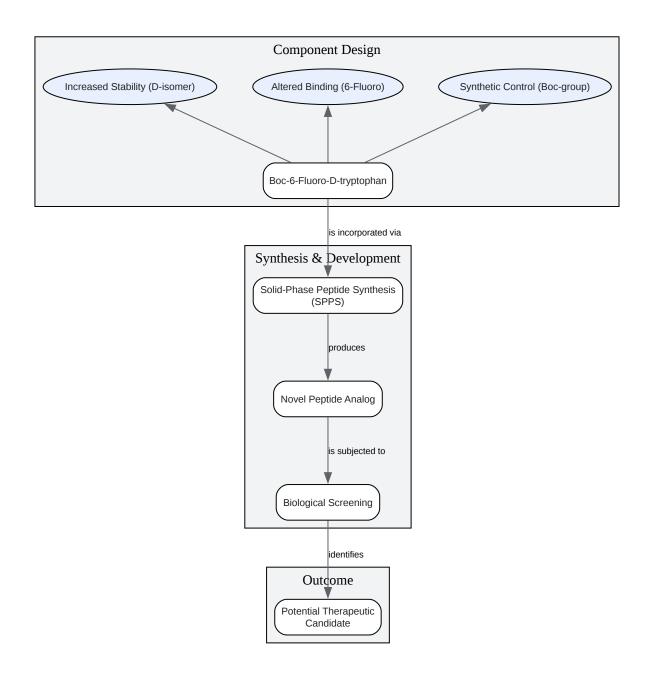
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A single cycle in Boc-based solid-phase peptide synthesis (SPPS).

Role in Drug Development

This diagram shows the logical relationship of how modified amino acids contribute to the development of peptide-based therapeutics.





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Role of modified amino acids in peptide drug discovery.



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